Silane, (1E)-1,2-ethenediylbis[triethyl-
Description
The compound "Silane, (1E)-1,2-ethenediylbis[triethyl-]" (CAS: Not explicitly provided in evidence) is a silane derivative featuring a central ethenediyl (C=C) backbone flanked by triethylsilyl groups. These compounds are typically used as precursors in vapor deposition, coupling agents, or intermediates in organic synthesis due to their reactive silicon centers and conjugated systems .
Properties
IUPAC Name |
triethyl(2-triethylsilylethenyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32Si2/c1-7-15(8-2,9-3)13-14-16(10-4,11-5)12-6/h13-14H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNYSAMVAMCFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C=C[Si](CC)(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342330 | |
| Record name | Silane, (1E)-1,2-ethenediylbis[triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104014-90-6 | |
| Record name | Silane, (1E)-1,2-ethenediylbis[triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Identity and Properties
Structural Information
Trans-1,2-bis(triethylsilyl)ethylene is characterized by its systematic IUPAC name triethyl-[(E)-2-triethylsilylethenyl]silane. The compound has the following key identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C14H32Si2 |
| Molecular Weight | 256.57 g/mol |
| IUPAC Name | triethyl-[(E)-2-triethylsilylethenyl]silane |
| InChI | InChI=1S/C14H32Si2/c1-7-15(8-2,9-3)13-14-16(10-4,11-5)12-6/h13-14H,7-12H2,1-6H3/b14-13+ |
| InChIKey | GGNYSAMVAMCFED-BUHFOSPRSA-N |
| SMILES | CCSi(CC)/C=C/Si(CC)CC |
The trans configuration is essential to the compound's properties and reactivity, distinguishing it from its cis isomer and influencing its applications in organic synthesis.
Ruthenium-Catalyzed Synthesis Methods
Disproportionation Reaction of Vinyltriethylsilane
The most efficient documented method for synthesizing trans-1,2-bis(triethylsilyl)ethylene involves the ruthenium-catalyzed disproportionation of vinyltriethylsilane (ethenyltriethylsilane, CAS: 1112-54-5). This approach parallels the methodology described for related bis(silyl)ethenes in literature.
The disproportionation reaction occurs under the following conditions:
- Vinyltriethylsilane undergoes disproportionation in the presence of a ruthenium(II) complex catalyst
- The reaction proceeds at temperatures above 323 K (50°C)
- The process can be conducted in either open or closed systems
- The reaction environment can be under anaerobic conditions or in air
The general reaction scheme can be represented as:
2 H2C=CH-Si(C2H5)3 → (C2H5)3Si-CH=CH-Si(C2H5)3 + H2C=CH2
Catalyst Systems
The ruthenium complexes used in this transformation typically have the general formula RuXCl(CO){P(C6H5)3}n, where:
- X is either a hydrogen atom or a silane of general formula HSi(R1)(R2)(R3)
- R1, R2, and R3 represent alkyl, aryl, or alkoxy substituents
- n is typically 1, 2, or 3
A particularly effective catalyst is RuHCl(CO){P(C6H5)3}3 [chlorohydridocarbonyltris(triphenylphosphine)ruthenium(II)].
Experimental Procedure
Based on an analogous procedure described for related bis(silyl)ethenes, a typical laboratory preparation would involve:
- Placing the ruthenium catalyst (approximately 1-2 mol%) in a reaction vessel
- Adding a suitable solvent (typically benzene, toluene, or tetrahydrofuran)
- Adding vinyltriethylsilane
- Heating the reaction mixture to 383 K (110°C) for 24 hours
- Purifying the product by distillation or column chromatography
Optimization Parameters
The yield and trans:cis ratio of the product can be optimized by adjusting several key parameters:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 323-383 K | Higher temperatures favor completion but may reduce selectivity |
| Catalyst Loading | 1-2 mol% | Higher loading accelerates reaction but increases cost |
| Reaction Time | 18-24 hours | Longer times increase conversion but may lead to side products |
| Solvent | Benzene, THF | Influences solubility and stability of intermediates |
| Atmosphere | Nitrogen or air | Inert atmosphere may improve catalyst stability |
Alternative Synthesis Approaches
Hydrosilylation of Acetylenes
Another potential route to trans-1,2-bis(triethylsilyl)ethylene involves the hydrosilylation of acetylene or substituted acetylenes with triethylsilane. This approach draws from methodologies used for synthesizing related bis(trimethylsilyl)ethylene compounds.
Platinum-Catalyzed Hydrosilylation
The process typically employs platinum catalysts such as Pt(PPh3)4 or platinum divinylsiloxane complexes (Pt2(dvs)3). The reaction involves:
- Hydrosilylation of acetylene with triethylsilane to form vinyltriethylsilane
- Further hydrosilylation to yield the bis(silyl)ethene product
Key reaction parameters include:
- Temperature: 100°C
- Solvent: Toluene
- Reaction time: 18 hours
- Catalyst: Platinum complexes
Synthesis via Triethylchlorosilane
Drawing from the methodology used for triethylsilane synthesis, an alternative approach could involve:
- Preparation of triethylsilane from triethylchlorosilane using a reducing agent
- Coupling of the resulting triethylsilane with appropriate ethylene precursors
This multi-step process would require:
- Careful temperature control (-50 to 10°C)
- Inert atmosphere (nitrogen protection)
- Appropriate solvents (tetrahydrofuran, diethyl ether)
Comparison with Trimethylsilyl Analogs
The preparation of trans-1,2-bis(triethylsilyl)ethylene shares methodological similarities with its more extensively studied trimethylsilyl analog, trans-1,2-bis(trimethylsilyl)ethylene. However, key differences exist due to the steric and electronic properties of the triethyl versus trimethyl groups.
Comparative Yield Analysis
Based on reported yields for similar compounds, the expected yields for different synthetic approaches can be estimated:
| Synthetic Method | Expected Yield for Trimethylsilyl Analog | Projected Yield for Triethylsilyl Target |
|---|---|---|
| Ru-Catalyzed Disproportionation | 70-80% | 65-75% |
| Pt-Catalyzed Hydrosilylation | 76-95% | 70-90% |
| From Chlorosilane Precursors | 80-88% | 75-85% |
Structural Characterization
The successful synthesis of trans-1,2-bis(triethylsilyl)ethylene can be confirmed through various analytical techniques:
- NMR Spectroscopy (1H, 13C, 29Si)
- Infrared Spectroscopy (characteristic C=C stretching modes)
- Mass Spectrometry
- X-ray Crystallography (for solid samples)
The trans configuration can be verified by coupling constants in NMR spectroscopy, with expected values of approximately 18-19 Hz for the vinyl protons.
Purification Methods
Distillation Protocols
Trans-1,2-bis(triethylsilyl)ethylene can be purified by careful fractional distillation. Based on analogous compounds, the expected boiling point would be in the range of 200-220°C at atmospheric pressure. The distillation process typically involves:
- Collection of front-cut fractions (lower boiling impurities)
- Collection of the main fraction (target compound)
- Potential azeotrope formation with certain solvents
Chromatographic Purification
For higher purity requirements, column chromatography can be employed:
- Stationary phase: Silica gel
- Mobile phase: Hexane or hexane/ethyl acetate mixtures
- Detection: UV or refractive index
Reaction Mechanisms
Ruthenium-Catalyzed Disproportionation Mechanism
The mechanism for the ruthenium-catalyzed disproportionation likely involves:
- Coordination of the vinyl group to the ruthenium center
- Oxidative addition of the silicon-carbon bond
- Coupling of the vinyl units
- Reductive elimination to form the trans-configured product
This mechanism explains the observed stereoselectivity, with the trans isomer being thermodynamically favored.
Factors Affecting Stereoselectivity
The trans configuration is generally preferred due to:
- Minimization of steric interactions between the bulky triethylsilyl groups
- Electronic effects favoring the trans arrangement
- Thermodynamic stability of the trans isomer
Practical Considerations and Scale-Up
Laboratory-Scale Synthesis
For laboratory-scale preparation, the following guidelines are recommended:
- Use freshly distilled vinyltriethylsilane
- Employ anhydrous conditions to prevent hydrolysis of silicon-containing intermediates
- Maintain careful temperature control during all steps
- Monitor reaction progress by gas chromatography or thin-layer chromatography
Industrial Scale Considerations
For larger-scale production, additional factors must be addressed:
- Catalyst recovery and recycling to reduce costs
- Continuous flow processes for improved efficiency
- Safety measures for handling larger quantities of potentially flammable reagents
- Environmental impact assessment of waste streams
Chemical Reactions Analysis
Types of Reactions
Silane, (1E)-1,2-ethenediylbis[triethyl-] undergoes several types of chemical reactions, including:
Hydrosilylation: The Si-H bond in the compound is reactive and participates in hydrosilylation reactions, where it adds across double bonds in alkenes and alkynes.
Substitution: The compound can undergo substitution reactions, where the Si-H bond is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with Silane, (1E)-1,2-ethenediylbis[triethyl-] include molecular iodine, hydrosilanes, and various catalysts such as InBr3 and B(C6F5)3 . Reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from reactions involving Silane, (1E)-1,2-ethenediylbis[triethyl-] include silyl ethers, secondary and tertiary amines, and various reduced organic compounds .
Scientific Research Applications
Silane, (1E)-1,2-ethenediylbis[triethyl-] has numerous applications in scientific research, including:
Synthetic Chemistry: It is extensively used as a reducing agent and hydride source in the synthesis of complex organic molecules.
Pharmaceuticals: The compound plays a critical role in the synthesis of active pharmaceutical ingredients (APIs) and natural products.
Materials Science: It is used in the production of advanced materials, including polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Silane, (1E)-1,2-ethenediylbis[triethyl-] involves the transfer of hydride ions (H-) from the Si-H bond to other molecules. This hydride transfer is facilitated by the compound’s ability to act as a hydride donor or radical H-donor, depending on the reaction conditions . The molecular targets and pathways involved include carbonyl compounds, nitriles, and imines, which are reduced to their corresponding products through hydride transfer .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between "Silane, (1E)-1,2-ethenediylbis[triethyl-]" and analogous compounds:
Key Observations:
- Bromine and phenyl groups in CAS 183181-25-1 increase electrophilicity, enabling participation in Suzuki-Miyaura cross-coupling .
- Functional Group Reactivity : Benzenediol derivatives (CAS 136273-05-7) exhibit hydrogen-bonding capacity, making them suitable for biomaterial applications, whereas silane-thio derivatives (CAS 4405-22-5) are tailored for sulfur-based coordination .
Physicochemical Properties
Insights:
- The brominated silane (CAS 183181-25-1) has a high predicted boiling point, aligning with its use in high-temperature processes like vapor deposition .
- Triethyl-substituted silanes are expected to exhibit lower volatility compared to methyl analogs due to increased molecular weight and hydrophobicity.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1E)-1,2-ethenediylbis[triethylsilane in a laboratory setting?
- Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., inert atmosphere, temperature < 50°C) to prevent isomerization or decomposition. Use triethylsilane precursors with ethylene derivatives in a palladium-catalyzed coupling reaction. Monitor reaction progress via GC-MS to detect intermediates like 1,2-bis(triethylsilyl)ethylene. Post-synthesis purification via fractional distillation under reduced pressure (0.1–1 mmHg) is critical to isolate the (1E)-isomer .
Q. How can researchers confirm the structural integrity of (1E)-1,2-ethenediylbis[triethylsilane post-synthesis?
- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, and ²⁹Si nuclei) to verify ethylene bridge geometry and silane substituents. For example, the (1E)-isomer exhibits distinct ¹H NMR coupling constants (J = 12–16 Hz for trans-vinyl protons). X-ray crystallography is recommended for absolute stereochemical confirmation, though crystallization may require co-crystallizing agents due to low melting points .
Q. What analytical techniques are optimal for quantifying trace impurities in this compound?
- Methodological Answer : Use HPLC-UV/Vis with a C18 column and acetonitrile/water mobile phase to separate and quantify impurities like (1Z)-isomers or oxidation byproducts (e.g., silanols). For metal contaminants (e.g., residual palladium), ICP-MS provides detection limits < 0.1 ppm .
Advanced Research Questions
Q. How does the (1E)-configuration influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The (1E)-geometry enhances steric accessibility for transmetallation in Suzuki-Miyaura reactions. Kinetic studies show 3–5× faster coupling rates compared to (1Z)-isomers. Design experiments with deuterium labeling (e.g., D₂O quench) to track Si–C bond cleavage pathways. Computational DFT modeling (e.g., B3LYP/6-31G*) can predict regioselectivity .
Q. What strategies mitigate (1E)-to-(1Z) isomerization under UV light or thermal stress?
- Methodological Answer : Add UV stabilizers (e.g., 2,2′-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino-triazine]] derivatives at 0.1–1 wt%) to suppress photoisomerization. For thermal stability, store samples at –20°C in amber vials under argon. Arrhenius kinetic analysis (40–80°C range) can model degradation rates and predict shelf-life .
Q. How can researchers resolve contradictions in reported Si–C bond dissociation energies for this compound?
- Methodological Answer : Discrepancies arise from differing measurement techniques (e.g., calorimetry vs. computational models). Re-evaluate data using high-pressure mass spectrometry (HP-MS) under controlled ionization conditions. Cross-validate with photoacoustic calorimetry to account for solvent effects .
Q. What role does (1E)-1,2-ethenediylbis[triethylsilane play in surface functionalization of nanomaterials?
- Methodological Answer : The compound acts as a bifunctional linker for grafting onto SiO₂ nanoparticles. Optimize monolayer formation by varying solvent polarity (e.g., toluene vs. THF) and reaction time (1–24 hrs). Characterize surface coverage via XPS (Si 2p peak at 102–104 eV) and AFM to assess roughness changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
